Methyl (3-phenylpropyl)carbamodithioate
Description
Methyl (3-phenylpropyl)carbamodithioate is a thiourea derivative characterized by a carbamodithioate functional group (-NH-C(S)-S-) attached to a methyl group and a 3-phenylpropyl side chain. Carbamodithioates are typically synthesized via the reaction of amines with carbon disulfide (CS₂), followed by S-methylation using methylating agents like CH₃I or dimethyl sulfate . For example, methyl carbamodithioate (a simpler analog) is produced via NH₄Cl and KSCN, followed by S-methylation . The 3-phenylpropyl substituent likely enhances lipophilicity, influencing solubility and reactivity compared to shorter-chain derivatives.
Properties
CAS No. |
62604-24-4 |
|---|---|
Molecular Formula |
C11H15NS2 |
Molecular Weight |
225.4 g/mol |
IUPAC Name |
methyl N-(3-phenylpropyl)carbamodithioate |
InChI |
InChI=1S/C11H15NS2/c1-14-11(13)12-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,12,13) |
InChI Key |
NZTTYDMKMXUGAS-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)NCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carbamodithioate Derivatives
Methyl 4-(1H-benzo[d]imidazol-2-yl) phenyl carbamodithioate ():
- Structure : Features a benzimidazole moiety linked to the carbamodithioate group.
- Synthesis : Involves reacting benzimidazole thiourea with CS₂ and KOH, followed by methylation with dimethyl sulfate.
- Applications : Used as a pharmaceutical intermediate.
- Safety : Hazardous upon inhalation due to reactive thiourea byproducts .
- Methyl carbamodithioate (): Structure: Lacks aromatic substituents (simpler methyl group). Synthesis: Direct S-methylation of thiourea. Applications: Key intermediate in amino acid synthesis (e.g., N-protected arginine esters) .
Carbamate Derivatives
Methyl (3-hydroxyphenyl)-carbamate ():
- Structure : Carbamate (-NH-C(O)-O-) with a 3-hydroxyphenyl group.
- Safety : Classified as an irritant (GHS 1.0); requires precautions for skin/eye contact .
- Key Difference : Carbamates are less reactive than carbamodithioates due to the absence of sulfur atoms, making them safer for use in flavorings and agrochemicals.
Phenyl-Containing Analogs
- N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester (): Structure: Peptide-like ester with fluorinated aromatic groups. Applications: Potential pharmaceutical use (e.g., protease inhibitors). Reactivity: Higher stability compared to carbamodithioates due to ester linkages .
Data Table: Key Comparative Properties
Research Findings and Implications
- Reactivity : Carbamodithioates exhibit higher nucleophilicity compared to carbamates due to sulfur atoms, making them valuable in metal chelation and cross-coupling reactions .
- Toxicity : Thiourea derivatives (e.g., carbamodithioates) are associated with greater acute toxicity and irritation risks than carbamates or aldehydes, necessitating stringent handling protocols .
- Environmental Impact : Unlike chlorpropham, carbamodithioates may degrade more rapidly in aquatic systems but require monitoring due to thiocyanate byproducts .
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